molecular formula C23H15FN4O3 B11094458 3-{[(E)-(2-fluorophenyl)methylidene]amino}-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one

3-{[(E)-(2-fluorophenyl)methylidene]amino}-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one

Cat. No.: B11094458
M. Wt: 414.4 g/mol
InChI Key: JYIOYUIOTDDZHW-AENMBQTOSA-N
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Description

3-{[(E)-(2-fluorophenyl)methylidene]amino}-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with fluorophenyl and nitrophenylethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(2-fluorophenyl)methylidene]amino}-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 2-fluorobenzaldehyde to form the intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with 4-nitrobenzaldehyde under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-(2-fluorophenyl)methylidene]amino}-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the conversion of nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, amino derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-{[(E)-(2-fluorophenyl)methylidene]amino}-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or receptors involved in cell proliferation and survival, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
  • 5-(2-fluorophenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide hydrate

Uniqueness

Compared to similar compounds, 3-{[(E)-(2-fluorophenyl)methylidene]amino}-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one stands out due to its unique combination of fluorophenyl and nitrophenylethenyl groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C23H15FN4O3

Molecular Weight

414.4 g/mol

IUPAC Name

3-[(E)-(2-fluorophenyl)methylideneamino]-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one

InChI

InChI=1S/C23H15FN4O3/c24-20-7-3-1-5-17(20)15-25-27-22(26-21-8-4-2-6-19(21)23(27)29)14-11-16-9-12-18(13-10-16)28(30)31/h1-15H/b14-11+,25-15+

InChI Key

JYIOYUIOTDDZHW-AENMBQTOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])F

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])F

Origin of Product

United States

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